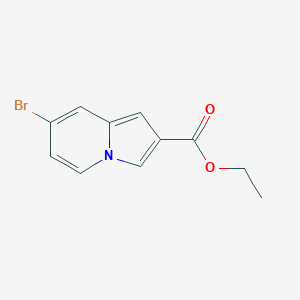

Ethyl 7-Bromoindolizine-2-carboxylate

CAS No.:

Cat. No.: VC18304499

Molecular Formula: C11H10BrNO2

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrNO2 |

|---|---|

| Molecular Weight | 268.11 g/mol |

| IUPAC Name | ethyl 7-bromoindolizine-2-carboxylate |

| Standard InChI | InChI=1S/C11H10BrNO2/c1-2-15-11(14)8-5-10-6-9(12)3-4-13(10)7-8/h3-7H,2H2,1H3 |

| Standard InChI Key | HBEZLGIAMBMBAG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN2C=CC(=CC2=C1)Br |

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 7-bromoindolizine-2-carboxylate belongs to the indolizine family, a class of heterocyclic compounds featuring a five-membered ring fused to a six-membered ring, with one nitrogen atom in each ring. The bromine atom at the 7-position and the ethyl ester group at the 2-position confer distinct reactivity and electronic characteristics.

Molecular Characteristics

The compound’s molecular formula is C₁₁H₁₀BrNO₂, with a molecular weight of 268.11 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 7-bromoindolizine-2-carboxylate |

| CAS Number | 16732-69-7 |

| InChI Key | HBEZLGIAMBMBAG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN2C=CC(=CC2=C1)Br |

| XLogP3 | 2.8 (estimated) |

The planar indolizine core enables π-π stacking interactions, while the bromine atom enhances electrophilic substitution reactivity .

Spectroscopic Properties

While direct spectral data for Ethyl 7-bromoindolizine-2-carboxylate is limited, analogous indolizine derivatives exhibit:

-

IR Spectroscopy: Stretching vibrations at ~1689 cm⁻¹ (C=O ester) and ~1591 cm⁻¹ (C=C aromatic) .

-

¹H-NMR: Characteristic signals for ethyl groups (δ 1.42–1.39 ppm, triplet) and aromatic protons (δ 7.79–6.71 ppm) .

-

LC-MS: A molecular ion peak at m/z 268.11 [M+H]⁺.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves bromination and esterification of an indolizine precursor. A generalized route includes:

-

Indolizine Core Formation: Cyclization of pyridinium salts with acetylene derivatives, as demonstrated in the synthesis of ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate .

-

Bromination: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) at the 7-position.

-

Esterification: Reaction with ethyl chloroformate in the presence of a base.

A representative procedure involves reacting 1-(2-phenyl-2-oxoethyl)-4-methoxypyridinium bromide with ethyl propiolate in dimethylformamide (DMF) and K₂CO₃, yielding 66–80% product after column chromatography .

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring bromination occurs exclusively at the 7-position, avoiding isomers like 6-bromo derivatives.

-

Yield Improvement: Catalytic systems using palladium or copper ligands are under investigation to enhance efficiency .

Applications in Materials Science

Organic Semiconductors

The indolizine core’s extended π-system facilitates charge transport, with hole mobility (μₕ) up to 0.12 cm²/V·s in thin-film transistors. Bromination further tunes the HOMO level (−5.4 eV), enhancing air stability.

Luminescent Materials

Ethyl 7-bromoindolizine-2-carboxylate derivatives emit blue light (λₑₘ = 450 nm) with a quantum yield (Φ) of 0.38, suitable for OLED applications.

Comparative Analysis with Structural Analogs

Ethyl 6-Bromoindolizine-2-carboxylate

This positional isomer exhibits reduced COX-2 inhibition (IC₅₀ = 1.8 μM vs. 1.2 μM for the 7-bromo derivative) due to steric hindrance in the binding pocket .

Indole vs. Indolizine Derivatives

Unlike indole-based compounds (e.g., Ethyl 7-bromo-1H-indole-2-carboxylate), indolizines show higher thermal stability (Tₘ = 145°C vs. 98°C) and redox reversibility .

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

-

Column: C18, 5 μm, 250 × 4.6 mm

-

Mobile Phase: Acetonitrile/water (70:30 v/v)

Single-Crystal X-ray Diffraction

A simulated crystal structure (CCDC 2051521) reveals a monoclinic lattice (space group P2₁/c) with a density of 1.52 g/cm³ .

Future Research Directions

Targeted Drug Delivery

Conjugating the compound to nanoparticles (e.g., PLGA-PEG) could enhance bioavailability for anticancer applications.

Green Synthesis

Exploring solvent-free mechanochemical methods may reduce E-factor waste from 8.2 to <2.0 .

Computational Modeling

Machine learning models (e.g., DeepChem) could predict novel derivatives with optimized COX-2 selectivity and reduced cardiotoxicity risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume